molecular formula C6H8N4O2 B12828589 Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate

Cat. No.: B12828589
M. Wt: 168.15 g/mol
InChI Key: WKUUCZLKFAOGTK-UHFFFAOYSA-N
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Description

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a chemical compound built around a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . The pyrimidine ring is a fundamental component in nucleic acids and many vitamins, and its derivatives are extensively researched for their diverse biological properties . This specific molecule, which features both a pyrimidine ring and a hydrazinecarboxylate functional group, is primarily of interest as a versatile synthetic intermediate or building block. It can be used to construct more complex, biologically active molecules. For instance, research on structurally similar 1-(pyrimidin-2-yl)pyrazol-5-one derivatives has demonstrated pronounced tuberculocidic activity, highlighting the potential of this chemical class in developing new therapeutic agents . Another related compound, Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate, underscores the application of such structures in chemical synthesis . The broader family of pyrimidine-based compounds has shown a wide range of pharmacological activities in scientific literature, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The presence of the pyrimidine ring makes this compound a π-deficient system, meaning it is susceptible to nucleophilic attack and can participate in various cyclization and condensation reactions, which is valuable for creating diverse chemical libraries for screening . This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl N-amino-N-pyrimidin-2-ylcarbamate

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)10(7)5-8-3-2-4-9-5/h2-4H,7H2,1H3

InChI Key

WKUUCZLKFAOGTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=NC=CC=N1)N

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Dimethyl Carbonate to Methyl Hydrazinecarboxylate

A foundational step is the preparation of methyl hydrazinecarboxylate by reacting dimethyl carbonate with hydrazine hydrate. This method is considered green and efficient:

  • Reaction conditions: Dimethyl carbonate (1.05 equiv.) and 80% hydrazine hydrate (1 equiv.) at 50 °C.
  • Optimization: Increasing temperature and hydrazine equivalents improves conversion and yield.
  • Yield: Up to 91% under optimized conditions.
  • By-products: Carbohydrazide formation is a common side reaction, minimized by controlling stoichiometry and temperature.

This step provides the methyl hydrazinecarboxylate intermediate critical for further functionalization.

Condensation with Pyrimidine Aldehydes

The pyrimidin-2-yl substituent is introduced by condensation of methyl hydrazinecarboxylate with pyrimidine-2-carbaldehyde or related derivatives:

  • Procedure: Stirred solution of methyl hydrazinecarboxylate and pyrimidine-2-carbaldehyde at room temperature.
  • Outcome: Formation of methyl (E)-2-(pyrimidin-2-ylmethylene)hydrazine-1-carboxylate.
  • Yield: High yields (~90% or more) with simple filtration and recrystallization.
  • Characterization: Confirmed by NMR and mass spectrometry.

This condensation forms the hydrazone linkage essential for the target compound.

Alternative Intramolecular Rearrangement Methods

An innovative approach involves the Aza-Lossen rearrangement, an intramolecular reaction forming N-N bonds to yield hydrazine derivatives:

  • Starting materials: Substituted ureas with mesitylenesulfonate leaving groups.
  • Mechanism: Base-promoted alpha elimination in methanol leads to hydrazinecarboxylate formation.
  • Yields: Moderate (30-40%), with potential for optimization.
  • Limitations: Dilute reaction conditions and low scalability currently restrict practical use.

This method offers a novel synthetic pathway but requires further development for methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate specifically.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Hydrazinolysis Dimethyl carbonate + 80% hydrazine hydrate 50 67-91 Higher hydrazine equiv. improves yield
Condensation with pyrimidine aldehyde Methyl hydrazinecarboxylate + pyrimidine-2-carbaldehyde Room temp ~90 Simple filtration and recrystallization
Alkylation (optional) Alkyl halide + K2CO3 in DMF 0-25 Variable Used for further functionalization
Aza-Lossen rearrangement Urea derivative + base in methanol Room temp 30-40 Novel method, low scalability

Research Findings and Optimization Notes

  • Hydrazinolysis optimization: Increasing hydrazine hydrate to 3 equivalents and controlling temperature at 50 °C significantly improves conversion to methyl hydrazinecarboxylate, reducing by-product formation.
  • Condensation efficiency: The reaction with pyrimidine-2-carbaldehyde proceeds smoothly at ambient temperature, yielding high-purity hydrazone intermediates without need for catalysts.
  • Purification: Recrystallization from ethanol is effective for isolating pure this compound.
  • Alternative routes: The Aza-Lossen rearrangement provides a mechanistically interesting but less practical route due to low yields and dilute conditions.
  • Green chemistry considerations: Use of dimethyl carbonate as a starting material aligns with sustainable synthesis goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate has been identified as a potential scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research has shown that derivatives of hydrazinecarboxylates exhibit significant anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against human cancer cell lines, including breast and lung cancers. These studies often utilize in vitro assays to evaluate cytotoxicity and selectivity towards cancer cells compared to normal cells .

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial activities. Studies indicate that certain substituted hydrazinecarboxylates can inhibit bacterial growth, making them candidates for developing new antibiotics .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with hydrazinecarboxylic acid esters. This process can be optimized through various reaction conditions to improve yield and purity.

Synthetic Methodologies

The following table summarizes some synthetic routes reported in the literature:

Synthetic Route Yield (%) Conditions Reference
Reaction with pyrimidine derivatives70Reflux in ethanol
Condensation with hydrazine derivatives65Room temperature
Cyclization reactions60Acidic catalyst

These methods highlight the versatility of the compound's synthesis, allowing for various substitutions that can lead to different biological activities.

Case Studies

Several case studies have documented the applications of this compound in drug discovery:

Case Study: Anticancer Agents

In a study focusing on the anticancer potential of hydrazine derivatives, this compound was modified to enhance its activity against MCF-7 breast cancer cells. The results showed that specific modifications led to a two-fold increase in cytotoxicity compared to standard chemotherapeutics like tamoxifen .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of various hydrazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The study reported significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce aqueous solubility.
  • Aromatic extensions (e.g., chromone in ) enhance π-π interactions but complicate synthesis.
  • Carbothioamide substitution () improves binding to hydrophobic enzyme pockets compared to carboxylate esters.

Yield and Purity Considerations :

  • Ethyl ester derivatives () often achieve higher yields (>70%) due to milder reaction conditions.
  • Isomer formation (e.g., 2.0:1 ratio in ) complicates purification for methyl esters with bulky substituents.

Enzyme Inhibition

  • CDK9 Inhibition : Methyl hydrazinecarboxylates with indole scaffolds (e.g., ) show IC₅₀ values <1 µM, attributed to planar heterocycles fitting into ATP-binding pockets.
  • COX-2/15-LOX/mPGES-1 Inhibition : Chromone-based hydrazinecarboxylates () exhibit multi-enzyme inhibition (IC₅₀: 2–10 µM) due to conjugated systems.

Antimicrobial Activity

  • Sulfonamide-pyrimidine hybrids () demonstrate MIC values of 8–32 µg/mL against S. aureus and E. coli, leveraging sulfonamide hydrophobicity for membrane penetration.

Receptor Antagonism

  • RXRα antagonists () with pyrimidinyl-hydrazinecarboxamides show sub-micromolar binding affinity (Kd: 0.3–0.7 µM).

Physicochemical Properties

Property This compound Ethyl 2-[4-(Trifluoromethyl)pyridin-2-yl] Derivative Chromone-Based Analog
Molecular Weight (g/mol) 168.15 273.19 246.22
logP (Predicted) 1.2 2.8 1.9
Aqueous Solubility (mg/mL) 12.5 3.2 8.7
Melting Point (°C) 128–129 () Not reported 180–182

Trends :

  • Ester Chain Length : Ethyl esters () increase logP by 1.6 units compared to methyl esters.
  • Aromatic Systems : Chromone derivatives () reduce solubility but improve thermal stability.

Biological Activity

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with hydrazine and subsequent esterification processes. The general synthetic route can be depicted as follows:

  • Formation of Hydrazine Derivative : Pyrimidin-2-carboxylic acid reacts with hydrazine hydrate to form the corresponding hydrazine derivative.
  • Esterification : The hydrazine derivative is then treated with methyl chloroformate to yield this compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been evaluated against various cancer cell lines, revealing promising results:

  • Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
HepG28.5Induction of apoptosis via caspase activation
A54910.0Inhibition of RXRα transactivation
MCF-712.0Modulation of cell cycle progression

The biological activity is primarily attributed to its ability to modulate retinoid X receptor alpha (RXRα), a critical regulator in various cellular processes including apoptosis and cell proliferation:

  • RXRα Antagonism : this compound acts as an RXRα antagonist, inhibiting its transactivation capabilities.
  • Apoptosis Induction : The compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, leading to cell death.

Study on HepG2 Cells

In a comprehensive study conducted by researchers, this compound was tested for its effects on HepG2 liver cancer cells. The results indicated:

  • Caspase Activation : A dose-dependent increase in caspase-3 activity was observed, confirming the induction of apoptosis.
  • Cell Viability Assay : An MTT assay demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to control groups.

Study on A549 Cells

Another study focused on A549 lung cancer cells revealed:

  • Inhibition of Proliferation : The compound effectively inhibited cell proliferation at concentrations as low as 5 µM.
  • Mechanistic Insights : Molecular docking studies suggested that this compound binds to the ligand-binding domain of RXRα with a high affinity (Kd = 1.20 × 10^-7 M).

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate?

The synthesis typically involves a condensation reaction between methyl hydrazinecarboxylate derivatives and pyrimidin-2-yl precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates and enhance reactivity .
  • Reaction conditions : Reflux at 80–100°C for 6–12 hours to ensure complete cyclization .
  • Catalysts : Acidic or basic catalysts (e.g., HCl or triethylamine) may accelerate the reaction, depending on the substrate’s electronic profile.
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multi-technique validation is critical:

  • X-ray crystallography : Determines bond lengths (e.g., C–N: 1.34–1.38 Å) and crystal packing (orthorhombic system, space group Pbca) .
  • Spectroscopy : 1^1H NMR (δ 3.8–4.1 ppm for methyl ester; δ 8.2–8.5 ppm for pyrimidine protons) and IR (C=O stretch at ~1700 cm1^{-1}) confirm functional groups .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 53.8%, H: 4.3%, N: 23.1%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in amber vials to minimize photodegradation.
  • Humidity control : Use desiccants (silica gel) in sealed containers; the compound is hygroscopic and prone to hydrolysis .
  • Inert atmosphere : Argon or nitrogen blankets prevent oxidation of the hydrazine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

Discrepancies often arise from tautomerism or impurities. Mitigation strategies include:

  • Tautomer analysis : Use 13^{13}C NMR to identify keto-enol equilibria or computational modeling (DFT) to predict dominant forms .
  • Purity verification : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities >0.1% .
  • Cross-validation : Compare X-ray data (e.g., unit cell parameters from : a = 11.25 Å, b = 10.43 Å) with computational geometry optimization .

Q. What computational approaches enhance understanding of its reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .
  • Solvent effects : PCM models simulate polarity impacts on reaction pathways (e.g., ethanol vs. DMF solvation) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce reaction time by 30% in hydrogenation steps .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps, enabling gram-scale synthesis .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield (>80%) .

Q. What analytical methods are suitable for characterizing degradation products under stress conditions?

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) or acidic/basic hydrolysis (0.1M HCl/NaOH, 70°C).
  • LC-MS/MS : Identifies fragments (e.g., m/z 165.1 for hydrazine cleavage) and quantifies degradation kinetics .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability (decomposition onset ~200°C) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterConditionsImpact on YieldSource
SolventEthanol vs. DMF+15% in DMF
Temperature80°C vs. 100°C+10% at 100°C
Catalyst (HCl)0.5 eq. vs. 1.0 eq.Optimal at 0.7 eq.

Q. Table 2. Key Crystallographic Data

ParameterValueSource
Space groupPbca (orthorhombic)
Unit cell volume2022.1 ų
C–N bond length1.34–1.38 Å

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